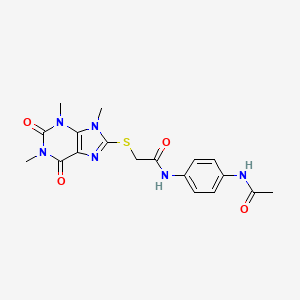

N-(4-acetamidophenyl)-2-((1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(4-acetamidophenyl)-2-((1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio)acetamide" is not directly mentioned in the provided papers. However, the papers discuss various acetamide derivatives, which are relevant to the analysis of the compound due to the similarity in chemical structure and potential reactivity. These derivatives include silylated derivatives of N-(2-hydroxyphenyl)acetamide , N-phenyl-2,2-di(4-chlorophenoxy)acetamide , and others with modifications on the phenyl ring or the acetamide moiety .

Synthesis Analysis

The synthesis of acetamide derivatives typically involves the reaction of an amine with an acyl chloride or anhydride. For instance, N-phenyl-2,2-di(4-chlorophenoxy)acetamide was synthesized using dichloroacetyl chloride and aniline in the presence of anhydrous potassium carbonate . Similarly, other papers describe the synthesis of acetamide derivatives through various reactions, including transsilylation and reactions with chlorotrimethylsilane , or by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and sometimes X-ray crystallography. For example, the structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was determined using NMR and X-ray diffraction analysis . The molecular structure of the compound would likely be analyzed using similar techniques to confirm the presence of the trimethylpurinyl and acetamidophenyl groups.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can vary depending on the substituents attached to the nitrogen or the aromatic ring. The papers provided do not detail specific reactions for the compound , but they do discuss the synthesis of various derivatives, which implies a level of reactivity that could be explored for further functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The papers provided do not give specific details on the properties of the compound , but they do describe the characterization of similar compounds. For example, the crystal structure and intermolecular interactions of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide were studied, which can give insights into its physical properties .

Aplicaciones Científicas De Investigación

Bioactive Metabolite Formation

One significant application in scientific research relates to the bioactive metabolite formation of related compounds like acetaminophen. Acetaminophen, after deacetylation, conjugates with arachidonic acid in the brain and spinal cord to form potent bioactive molecules like N-arachidonoylphenolamine (AM404). This process involves the enzyme fatty acid amide hydrolase and impacts the endocannabinoid system and pain regulation pathways (Högestätt et al., 2005).

Antitumor Activity

Research into related N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings has shown potential antitumor activity. Compounds synthesized using a 2-(4-aminophenyl)benzothiazole structure displayed considerable anticancer activity against various human tumor cell lines. This suggests that similar structures could be explored for their antitumor properties (Yurttaş et al., 2015).

Cyto-Genotoxicity Evaluation

The environmental impact and potential toxicity of related compounds like paracetamol (acetaminophen) have been studied using biomarker approaches. For instance, the freshwater bivalve Dreissena polymorpha was exposed to paracetamol to evaluate its sub-lethal effects, demonstrating moderate cyto-genotoxicity. Such studies highlight the environmental considerations of pharmaceuticals and their metabolites (Parolini et al., 2010).

Optoelectronic Properties

The optoelectronic properties of thiazole-based polythiophenes, which can be structurally related to the compound , have been explored for their potential use in electronic devices. Research on thiazole-containing monomers and their conducting polymers has shown promising optical band gaps and switching times, indicating applications in optoelectronics and possibly in gene delivery systems (Camurlu & Guven, 2015; Carreon et al., 2014).

Mechanisms of Action and Pharmacology

The mechanisms of action of acetaminophen, a related compound, continue to be a subject of research due to its analgesic and antipyretic effects. Despite its widespread use, the precise mechanisms contributing to its pharmacological activities remain partially understood. This gap in knowledge underscores the importance of research into bioactive compounds and their effects on human health (Toussaint et al., 2010).

Propiedades

IUPAC Name |

N-(4-acetamidophenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O4S/c1-10(25)19-11-5-7-12(8-6-11)20-13(26)9-29-17-21-14-15(22(17)2)23(3)18(28)24(4)16(14)27/h5-8H,9H2,1-4H3,(H,19,25)(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLJRPHNLIISVDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(N2C)N(C(=O)N(C3=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetamidophenyl)-2-((1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclohexyl)-N-methyl-2-[4-(thiophen-2-ylmethyl)piperazin-1-yl]acetamide](/img/structure/B2524508.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-4-(pentyloxy)benzamide](/img/structure/B2524511.png)

![2-Bromo-8-thiabicyclo[3.2.1]octan-3-one 8,8-dioxide](/img/structure/B2524512.png)

![N-(2,4-difluorophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2524514.png)

![{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(2-furylmethyl)amine](/img/structure/B2524515.png)

![N-[(2-chlorophenyl)methyl]-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2524518.png)

![2-(3-(Diethylamino)propyl)-1-(2-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2524520.png)

![4-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-N,N-dimethylaniline](/img/structure/B2524526.png)

![N-(1-cyanocyclopentyl)-2-[2-(2-hydroxy-2-phenylethyl)azepan-1-yl]acetamide](/img/structure/B2524528.png)